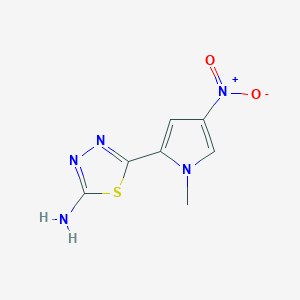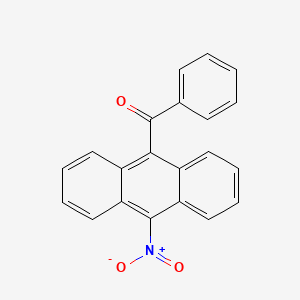
(10-Nitroanthracen-9-YL)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-Nitroanthracen-9-YL)(phenyl)methanone is an organic compound with the molecular formula C21H13NO3 It is characterized by the presence of a nitro group attached to an anthracene ring and a phenyl group attached to a methanone moiety
Vorbereitungsmethoden
The synthesis of (10-Nitroanthracen-9-YL)(phenyl)methanone typically involves the nitration of anthracene followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group to the anthracene ring, while the Friedel-Crafts acylation attaches the phenylmethanone group. The reaction conditions often require the use of strong acids and catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
(10-Nitroanthracen-9-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(10-Nitroanthracen-9-YL)(phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (10-Nitroanthracen-9-YL)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
(10-Nitroanthracen-9-YL)(phenyl)methanone can be compared with other nitro-substituted anthracene derivatives and phenylmethanone compounds. Similar compounds include:
9-Nitroanthracene: Lacks the phenylmethanone group but shares the nitro-substituted anthracene core.
Anthracene-9-carboxaldehyde: Contains a formyl group instead of a nitro group.
(Phenyl)methanone derivatives: Various compounds with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
40933-02-6 |
|---|---|
Molekularformel |
C21H13NO3 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
(10-nitroanthracen-9-yl)-phenylmethanone |
InChI |
InChI=1S/C21H13NO3/c23-21(14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)20(22(24)25)18-13-7-5-11-16(18)19/h1-13H |
InChI-Schlüssel |
MIKYYKPDNVGLCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


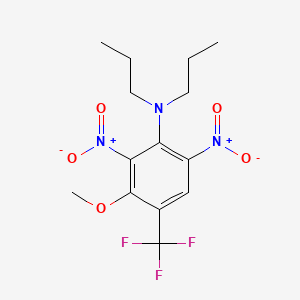
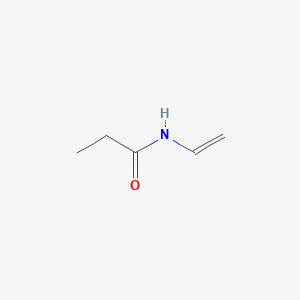
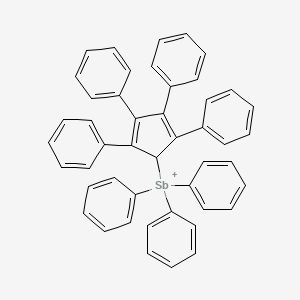
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
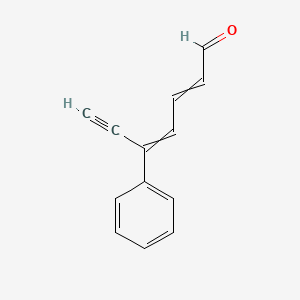
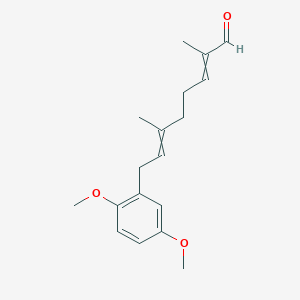
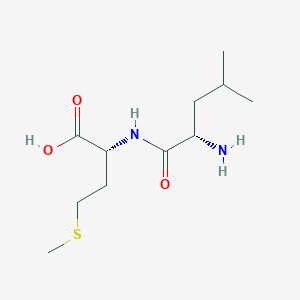

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
